molecular formula C16H26N2O2 B5647705 1-(2,4-dimethoxy-3-methylbenzyl)-4-methyl-1,4-diazepane

1-(2,4-dimethoxy-3-methylbenzyl)-4-methyl-1,4-diazepane

Cat. No. B5647705
M. Wt: 278.39 g/mol
InChI Key: XOAHCZLVGODQES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dimethoxy-3-methylbenzyl)-4-methyl-1,4-diazepane, also known as DMMDA-2, is a synthetic compound that belongs to the benzodiazepine family. It has been the subject of scientific research due to its potential use in medicinal and therapeutic applications. In

Mechanism of Action

1-(2,4-dimethoxy-3-methylbenzyl)-4-methyl-1,4-diazepane acts on the central nervous system by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA). It binds to the GABA-A receptor and increases the inhibitory effects of GABA, leading to a reduction in neuronal excitability and a calming effect on the brain.
Biochemical and Physiological Effects:
This compound has been found to produce anxiolytic and sedative effects in animal studies. It has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy. This compound has been found to increase the levels of GABA in the brain, leading to a reduction in anxiety and stress.

Advantages and Limitations for Lab Experiments

1-(2,4-dimethoxy-3-methylbenzyl)-4-methyl-1,4-diazepane is a synthetic compound that can be easily synthesized in the laboratory. It has been found to be stable and has a long shelf life. However, this compound is a controlled substance and requires special permits and licenses to handle and use in research. Its effects on humans have not been extensively studied, and further research is needed to determine its safety and efficacy.

Future Directions

1-(2,4-dimethoxy-3-methylbenzyl)-4-methyl-1,4-diazepane has shown promise as a potential treatment for anxiety disorders, depression, and epilepsy. Further research is needed to determine its safety and efficacy in humans. Future studies could investigate the optimal dosage and administration of this compound, as well as its potential side effects. This compound could also be studied in combination with other compounds to enhance its therapeutic effects. Overall, this compound has the potential to be a valuable tool in the treatment of various neurological and psychiatric disorders.

Synthesis Methods

1-(2,4-dimethoxy-3-methylbenzyl)-4-methyl-1,4-diazepane is synthesized by reacting 2,4-dimethoxy-3-methylbenzaldehyde with 4-methyl-1,4-diazepane in the presence of a reducing agent such as sodium borohydride. The reaction yields this compound as a white crystalline solid with a melting point of 102-103°C.

Scientific Research Applications

1-(2,4-dimethoxy-3-methylbenzyl)-4-methyl-1,4-diazepane has been studied for its potential use in medicinal and therapeutic applications. It has been found to exhibit anxiolytic, sedative, and anticonvulsant properties. This compound has also been investigated for its potential to treat depression, anxiety disorders, and epilepsy.

properties

IUPAC Name

1-[(2,4-dimethoxy-3-methylphenyl)methyl]-4-methyl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-13-15(19-3)7-6-14(16(13)20-4)12-18-9-5-8-17(2)10-11-18/h6-7H,5,8-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAHCZLVGODQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)CN2CCCN(CC2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202281
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.